Cas no 24341-76-2 (3,5-Dinitro-2-methylphenylboronic acid)
3,5-Dinitro-2-methylphenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (2-Methyl-3,5-dinitrophenyl)boronic acid
- (3,5-Dinitro-2-Methylphenyl)Boronic Acid
- 3,5-Dinitro-2-methylbenzeneboronic acid
- 3,5-Dinitro-2-methylphenylboronic acid
- Boronicacid, B-(2-methyl-3,5-dinitrophenyl)-
- 2-Borono-4,6-dinitrotoluene
- 2-methyl-3,5-dinitrophenylboronic acid
- J-511371
- A817239
- FT-0638414
- PS-9589
- DTXSID10402278
- AKOS015833362
- 24341-76-2
- AB07034
- SCHEMBL4259644
- (2-methyl-3,5-dinitro-phenyl)boronic Acid
- N11957
- C7H7BN2O6
- Boronicacid,b-(2-methyl-3,5-dinitrophenyl)-
- MFCD00757434
- 3,5-Dinitro-2-methylbenzeneboronic acid, 96%
- (2-methyl-3, 5-dinitrophenyl)boronic acid
- DB-015863
-
- MDL: MFCD00757434
- Inchi: 1S/C7H7BN2O6/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10(15)16/h2-3,11-12H,1H3
- InChI Key: ZESXGHPFWNSQQV-UHFFFAOYSA-N
- SMILES: OB(C1C=C(C=C(C=1C)[N+](=O)[O-])[N+](=O)[O-])O
Computed Properties
- Exact Mass: 226.04000
- Monoisotopic Mass: 226.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 132A^2
Experimental Properties
- Density: 1.53
- Melting Point: 122-128°C
- Boiling Point: 438.5°C at 760 mmHg
- Flash Point: 219°C
- Refractive Index: 1.595
- PSA: 132.10000
- LogP: 0.53760
3,5-Dinitro-2-methylphenylboronic acid Security Information
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: 26-36/37/39
3,5-Dinitro-2-methylphenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3,5-Dinitro-2-methylphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030536-1g |
3,5-Dinitro-2-methylphenylboronic acid |
24341-76-2 | 96% | 1g |
¥348 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030536-5g |
3,5-Dinitro-2-methylphenylboronic acid |
24341-76-2 | 96% | 5g |
¥1181 | 2024-05-24 | |
| TRC | D479973-100mg |
3,5-Dinitro-2-methylphenylboronic acid |
24341-76-2 | 100mg |
$87.00 | 2023-05-18 | ||
| TRC | D479973-250mg |
3,5-Dinitro-2-methylphenylboronic acid |
24341-76-2 | 250mg |
$ 60.00 | 2022-06-05 | ||
| TRC | D479973-500mg |
3,5-Dinitro-2-methylphenylboronic acid |
24341-76-2 | 500mg |
$345.00 | 2023-05-18 | ||
| TRC | D479973-1g |
3,5-Dinitro-2-methylphenylboronic acid |
24341-76-2 | 1g |
$609.00 | 2023-05-18 | ||
| Apollo Scientific | OR13110-1g |
3,5-Dinitro-2-methylbenzeneboronic acid |
24341-76-2 | 96% | 1g |
£15.00 | 2025-02-19 | |
| Apollo Scientific | OR13110-5g |
3,5-Dinitro-2-methylbenzeneboronic acid |
24341-76-2 | 96% | 5g |
£64.00 | 2023-05-18 | |
| Apollo Scientific | OR13110-25g |
3,5-Dinitro-2-methylbenzeneboronic acid |
24341-76-2 | 96% | 25g |
£185.00 | 2023-05-18 | |
| Ambeed | A695617-25g |
(3,5-Dinitro-2-methylphenyl)boronic acid |
24341-76-2 | 98+% | 25g |
$226.0 | 2024-04-20 |
3,5-Dinitro-2-methylphenylboronic acid Suppliers
3,5-Dinitro-2-methylphenylboronic acid Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3,5-Dinitro-2-methylphenylboronic acid
3,5-Dinitro-2-methylphenylboronic Acid (CAS No. 24341-76-2): Properties, Applications, and Market Insights
3,5-Dinitro-2-methylphenylboronic acid (CAS No. 24341-76-2) is a specialized boronic acid derivative widely used in organic synthesis and pharmaceutical research. This compound belongs to the class of arylboronic acids, which are known for their versatility in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. The presence of nitro groups and a methyl substituent on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
The molecular formula of 3,5-dinitro-2-methylphenylboronic acid is C7H7BN2O6, with a molecular weight of 226.96 g/mol. Its structure features a boronic acid functional group (-B(OH)2) attached to a phenyl ring substituted with two nitro groups at the 3 and 5 positions and a methyl group at the 2 position. This unique arrangement makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
One of the most significant applications of 3,5-dinitro-2-methylphenylboronic acid is in palladium-catalyzed cross-coupling reactions. Researchers frequently use it to construct biaryl structures, which are common motifs in drug discovery and material science. The compound's electron-withdrawing nitro groups improve its stability and reactivity, making it a preferred choice for challenging synthetic routes. Recent studies have also explored its potential in fluorescence-based sensors and catalysis.
In the pharmaceutical industry, 3,5-dinitro-2-methylphenylboronic acid serves as a key building block for active pharmaceutical ingredients (APIs). Its derivatives have shown promise in the development of anticancer agents, antimicrobial compounds, and central nervous system (CNS) drugs. The compound's ability to participate in click chemistry and bioconjugation further expands its utility in biomedical research.
The global market for boronic acid derivatives, including 3,5-dinitro-2-methylphenylboronic acid, is growing steadily due to increasing demand from the pharmaceutical and agrochemical sectors. With the rise of precision medicine and targeted drug delivery systems, researchers are exploring novel applications of this compound in prodrug design and biomarker development. Additionally, its role in organic electronics and advanced materials is gaining attention in academic and industrial circles.
From a synthetic chemistry perspective, 3,5-dinitro-2-methylphenylboronic acid offers several advantages. Its high purity and consistent quality make it reliable for scale-up processes. The compound is typically stored under inert conditions to maintain stability, and proper handling ensures optimal performance in reactions. Researchers often compare its reactivity with other nitro-substituted boronic acids to optimize reaction conditions for specific applications.
Environmental and safety considerations are crucial when working with 3,5-dinitro-2-methylphenylboronic acid. While it is not classified as a hazardous material, standard laboratory precautions should be followed. The compound's biodegradability and ecotoxicological profile are subjects of ongoing research, particularly in the context of green chemistry initiatives. Many laboratories are investigating solvent-free and energy-efficient methods to incorporate this compound into sustainable synthetic pathways.
Recent advancements in flow chemistry and continuous manufacturing have opened new possibilities for using 3,5-dinitro-2-methylphenylboronic acid in industrial applications. Its compatibility with microreactor technology allows for precise control over reaction parameters, improving yield and selectivity. These innovations align with the growing trend toward process intensification in the chemical industry.
In conclusion, 3,5-dinitro-2-methylphenylboronic acid (CAS No. 24341-76-2) is a versatile and valuable compound with wide-ranging applications in organic synthesis, pharmaceutical research, and material science. Its unique structural features and reactivity profile make it indispensable for modern chemical innovation. As research continues to uncover new uses for this compound, its importance in both academic and industrial settings is expected to grow significantly.
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